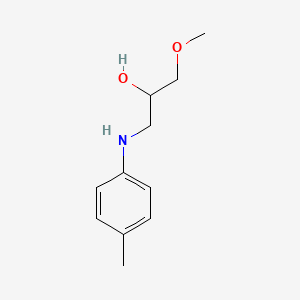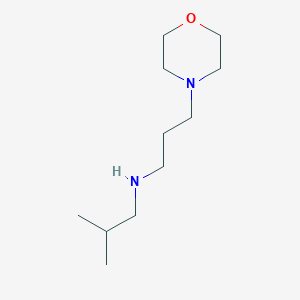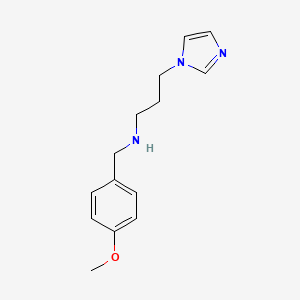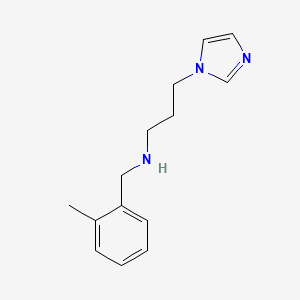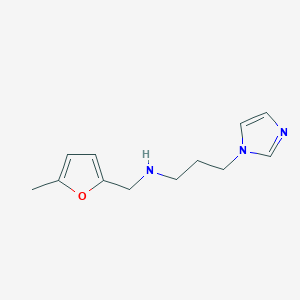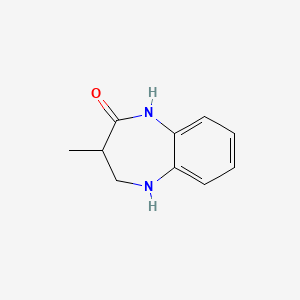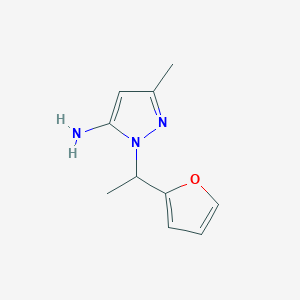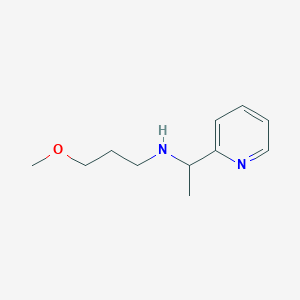
(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar amines. For instance, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine is described, which suggests that the compound may also be synthesized through related methods involving aminomethylation and subsequent modifications .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of complex structures with chiral centers. For example, the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation . This indicates that the synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine could potentially involve similar asymmetric synthesis techniques to introduce chirality and specific functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine can be complex, with multiple chiral centers and potential for coordination with metal ions. For instance, the triamines described in the first paper can coordinate with Cu(II) ions, leading to pentacoordinated complexes in the solid state . This suggests that the compound may also exhibit interesting coordination behavior, which could be analyzed through techniques such as X-ray crystallography.
Chemical Reactions Analysis
The related compounds discussed in the papers are involved in various chemical reactions, including coordination with metal ions and protection/deprotection steps in synthesis. For example, the preparation of heterocyclic systems from acetyl amino propenoates involves multiple steps, including the use of these compounds as reagents for the synthesis of pyrido[1,2-a]pyrimidin-4-ones and related heterocycles . This indicates that (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine could also be a versatile intermediate in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine are not directly reported, the properties of similar compounds can provide some insights. The optically active triamines exhibit specific behaviors in solution, such as coordination to metal ions, which can be studied by acidimetric titration and spectroscopic measurements . The solubility, stability, and reactivity of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine could be inferred from such studies on related compounds.
Applications De Recherche Scientifique
Novel Analgesic Therapies
- Oliceridine, a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, is highlighted for its potential in producing therapeutic analgesic effects with reduced adverse effects compared to existing MOR agonists. This signifies its role in advancing analgesic therapies (Urits et al., 2019).
Heterocyclic Aromatic Amines in Food Safety
- The review on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its phase I and II metabolites in biological matrices, foodstuff, and beverages, presents an extensive coverage of their analysis due to PhIP's carcinogenic effects in rodents, highlighting the role of liquid chromatography coupled to mass spectrometry in the sensitive qualitative and quantitative analysis of these compounds (Teunissen et al., 2010).
Chemistry of Pyridine Derivatives
- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes offers insights into their preparation procedures, properties, and potential for further investigation in unknown analogues (Boča et al., 2011).
Catalysis in Organic Synthesis
- Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids with aromatic, heterocyclic, and aliphatic amines as coupling partners demonstrate the potential for commercial exploitation in organic synthesis, highlighting the importance of catalyst optimization (Kantam et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-methoxy-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(12-8-5-9-14-2)11-6-3-4-7-13-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSLJVIEUZHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

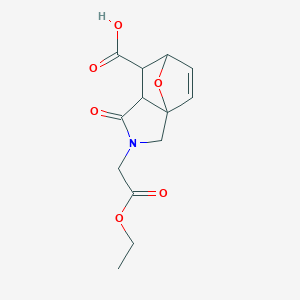

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

